![molecular formula C22H15ClN2O2S2 B2719859 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone CAS No. 478067-74-2](/img/structure/B2719859.png)
4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorophenyl phenyl sulfone, also referred to as sulphenone, is an organic compound with the linear formula ClC6H4SO2C6H5 . It’s a white solid that’s most commonly used as a precursor to polymers that are rigid and temperature-resistant .
Synthesis Analysis
4-Chlorophenyl phenyl sulfone participates in palladium-catalyzed amidation reactions in the presence of low CO pressures and an iodide salt . It can also be employed in the polyetherification reaction of 4,4′-dihalodiphenyl sulfones .Molecular Structure Analysis
The molecular weight of 4-Chlorophenyl phenyl sulfone is 252.72 . The SMILES string representation of its structure is Clc1ccc(cc1)S(=O)(=O)c2ccccc2 .Chemical Reactions Analysis
4-Chlorophenyl phenyl sulfone is known to participate in palladium-catalyzed amidation reactions . It can also be involved in the polyetherification of 4,4’-dihalodiphenyl sulfones .Physical And Chemical Properties Analysis
4-Chlorophenyl phenyl sulfone has a melting point of 90-94 °C . It is soluble in acetone (74.4 g/100ml at 20 °C), benzene (44.4 g/100ml at 20 °C), dioxane (65.6 g/100ml at 20 °C), hexane (0.4 g/100ml at 20 °C), and isopropanol (21 g/100ml at 20 °C) .Wissenschaftliche Forschungsanwendungen
Applications in Material Science
High-Performance Polymers : The derivative compounds of this chemical structure have been utilized in synthesizing high-performance polymers. For instance, polyimides derived from thiophenyl-substituted benzidines, including compounds related to "4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone," exhibit high refractive indices, small birefringence, and good thermal and mechanical stability. These properties make them suitable for applications in optoelectronics and as advanced materials with potential uses in aerospace and microelectronics (Tapaswi et al., 2015).
Antimicrobial Activities : Derivatives of this compound have shown significant antimicrobial activities. A study on thieno[3,2-d]pyrimidines as new scaffolds for antimicrobial activities highlighted the potential of these compounds in pharmaceutical applications, demonstrating strong activity against both Gram-positive and Gram-negative bacteria (Hafez et al., 2016).
Applications in Pharmaceutical Research
Cytotoxic Activity : The synthesis and evaluation of novel 5-methyl-4-thiopyrimidine derivatives related to "this compound" have shown promising cytotoxic activities against various cancer cell lines. These studies contribute to the ongoing research in anticancer drug development, offering insights into the structural modifications that could enhance therapeutic efficacy (Stolarczyk et al., 2018).
Antiviral and Antibacterial Agents : Compounds derived from "this compound" have been explored for their antiviral and antibacterial properties. This includes research on 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, indicating the versatility of these derivatives in developing new therapeutic agents with specific action against infectious diseases (Chen et al., 2010).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(benzenesulfonyl)-4-(4-chlorophenyl)sulfanyl-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O2S2/c23-17-11-13-18(14-12-17)28-22-20(29(26,27)19-9-5-2-6-10-19)15-24-21(25-22)16-7-3-1-4-8-16/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGGORWMHHYEMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)SC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol](/img/structure/B2719776.png)
![3-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2719777.png)
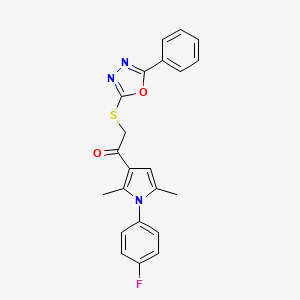
![N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2719780.png)
![7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2719783.png)

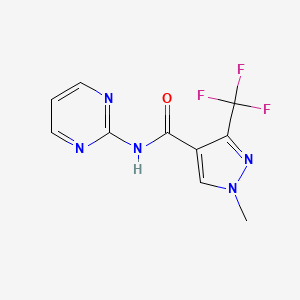
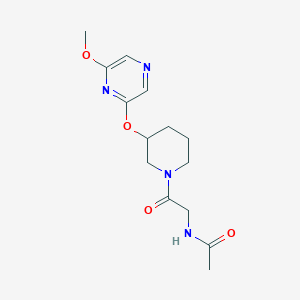
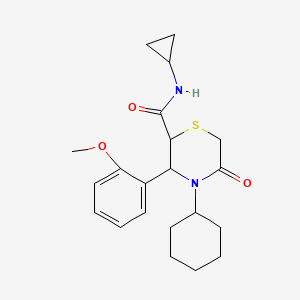
![3-[1-(2-Ethoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]oxybenzonitrile](/img/structure/B2719790.png)

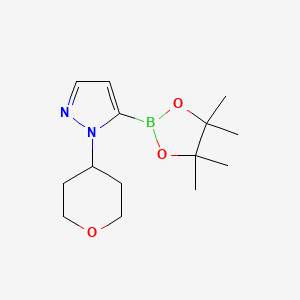
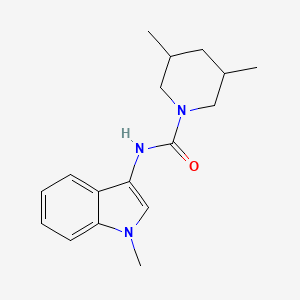
![N-(2-chlorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2719799.png)